molecular formula C13H15N3O B1464880 4-[2-(Piperazin-1-yl)acetyl]benzonitrile CAS No. 1240565-26-7

4-[2-(Piperazin-1-yl)acetyl]benzonitrile

Cat. No.: B1464880
CAS No.: 1240565-26-7
M. Wt: 229.28 g/mol
InChI Key: FOBOVSOWJJHSKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(Piperazin-1-yl)acetyl]benzonitrile (IUPAC name: 2-{4-[2-(benzyloxy)acetyl]piperazin-1-yl}benzonitrile), also known as VU0364289, is a potent positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGlu5). It was developed through optimization of a high-throughput screening (HTS) hit and exhibits robust cooperativity with glutamate, enhancing receptor activity in preclinical models . The compound demonstrates favorable pharmacokinetic properties, including solubility and blood-brain barrier penetration, making it suitable for in vivo studies. Its efficacy spans antipsychotic-like activity, cognition enhancement, and correction of N-methyl-D-aspartate receptor (NMDAR) hypofunction, positioning it as a candidate for schizophrenia treatment .

Properties

CAS No.

1240565-26-7

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

4-(2-piperazin-1-ylacetyl)benzonitrile

InChI

InChI=1S/C13H15N3O/c14-9-11-1-3-12(4-2-11)13(17)10-16-7-5-15-6-8-16/h1-4,15H,5-8,10H2

InChI Key

FOBOVSOWJJHSKN-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CC(=O)C2=CC=C(C=C2)C#N

Canonical SMILES

C1CN(CCN1)CC(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 4-[2-(Piperazin-1-yl)acetyl]benzonitrile, emphasizing structural variations, pharmacological targets, and therapeutic applications:

Compound Name Structural Features Target/Mechanism Key Findings References
VU0364289 Piperazine core, benzyloxyacetyl group, benzonitrile moiety mGlu5 PAM Reduces amphetamine-induced hyperlocomotion; improves cognition in novel object recognition (NOR) assays .
DPFE 2,4-Difluorophenyl and 4-fluorobenzyl substituents mGlu5 PAM Induces leftward shifts in glutamate Ca²⁺ mobilization and ERK phosphorylation; comparable efficacy to VU0364289 .
CPPZ 4-(2-Chloro-4-fluorophenyl)piperazine, pyridin-4-ylmethoxy group mGlu5 PAM Active in antipsychotic models (e.g., phencyclidine-induced deficits) .
VU0360172 N-Cyclobutyl, biphenyl acetylene scaffold mGlu5 PAM Orally active; reduces amphetamine-induced hyperlocomotion .
Donitriptan Indol-5-yloxy group, 2-aminoethyl substitution 5-HT1D receptor agonist Treats vasospastic disorders; molecular weight: 403.49 g/mol; XLogP: 2.2 .
2-[(4-Acetylpiperazin-1-yl)sulfonyl]benzonitrile (T4D) Acetylpiperazine sulfonyl group Undisclosed Structural analog with sulfonyl linkage; no explicit therapeutic data .

Structural-Activity Relationship (SAR) Insights

  • Piperazine Core : Essential for mGlu5 PAM activity. Modifications to the N-aryl group (e.g., fluorophenyl in DPFE or chlorophenyl in CPPZ) influence potency and cooperativity .
  • Acetyl Linker : The 2-acetyloxy moiety in VU0364289 and DPFE enhances solubility and bioavailability compared to bulkier substituents in other analogs .
  • Benzonitrile vs. Heterocycles : Replacement with pyridine (CPPZ) or indole (Donitriptan) shifts target specificity. Benzonitrile optimizes mGlu5 binding, while indole derivatives target serotonin receptors .
  • Fluorination : Fluorinated analogs (DPFE, CPPZ) exhibit improved metabolic stability and CNS penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.